(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
Description
The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate (CAS: 143182-97-2) is a bifunctional acrylate derivative featuring a fluorene core. Its molecular formula is C₃₇H₃₄O₈, with a molecular weight of 606.66 g/mol . Structurally, it consists of a 9H-fluorene backbone symmetrically substituted at the 9,9-positions with 4-hydroxyphenyl groups. These phenyl groups are further linked via ethane-1,2-diyl oxy bridges to terminal acrylate moieties. This design confers high reactivity due to the acrylate groups, making it suitable for applications in polymer chemistry, such as crosslinking in photoresists or epoxy resins .
Properties
IUPAC Name |
2-[4-[9-[4-(2-prop-2-enoyloxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O6/c1-3-33(36)40-23-21-38-27-17-13-25(14-18-27)35(26-15-19-28(20-16-26)39-22-24-41-34(37)4-2)31-11-7-5-9-29(31)30-10-6-8-12-32(30)35/h3-20H,1-2,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPMSWJCWKUXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
246858-42-4, 917867-33-5, 917867-34-6 | |
| Record name | 2-Propenoic acid, 1,1′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246858-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00590996 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161182-73-6 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid 9H-fluoren-9-ylidene-bis(4,1-phenyleneoxy-2,1-ethanediyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Alkylation of Fluorene
Fluorene reacts with excess phenol under acidic conditions (H₂SO₄ or AlCl₃) to yield the diol. Typical conditions involve:
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 9,9-dibromofluorene and 4-hydroxyphenylboronic acid offers higher regiocontrol:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : Toluene/water (3:1)
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Yield : 85–90%.
Acrylation of Terminal Hydroxyl Groups
The final step involves esterification of the diol’s hydroxyl groups with acryloyl chloride. Key parameters include:
Schotten-Baumann Conditions
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Reagents : Acryloyl chloride (2.5 equiv), NaOH (10% aqueous)
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Solvent : Dichloromethane (DCM)/water
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Temperature : 0–5°C, 2 hours
Reaction Setup :
Steglich Esterification
For moisture-sensitive applications, carbodiimide-mediated coupling ensures higher efficiency:
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Reagents : Acrylic acid (2.2 equiv), DCC (2.2 equiv), DMAP (cat.)
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Solvent : DCM
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Temperature : 25°C, 12 hours
Optimization and Challenges
Side Reactions and Mitigation
Purification Techniques
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Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted diol.
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Recrystallization : Methanol/water (7:3) yields >98% purity.
Analytical Characterization
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times for acrylation:
Enzymatic Esterification
Lipase-catalyzed acrylation under mild conditions:
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Enzyme : Candida antarctica Lipase B (CAL-B)
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Solvent : tert-Butanol
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Yield : 50–60%.
Industrial-Scale Production Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 10 kg |
| Reactor Type | Glass flask | Stainless steel |
| Cycle Time | 48 hours | 72 hours |
| Purity | >98% | >95% |
Challenges include heat dissipation during exothermic acrylation and large-volume solvent recovery.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The acryloyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
UV-Curable Coatings
Fluorene diacrylate is frequently used in UV-curable coatings due to its rapid curing properties and ability to form durable films. These coatings are essential for electronic components that require protective layers against environmental factors .
Conductive Polymers
Recent research has explored the use of fluorene diacrylate in the synthesis of conductive polymers. These polymers can be employed in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they enhance electrical conductivity while maintaining mechanical flexibility .
Energy Storage
Gel Polymer Electrolytes (GPEs)
Fluorene diacrylate has been incorporated into gel polymer electrolytes for lithium-ion batteries. Its chemical structure allows for improved ionic conductivity and electrochemical stability, which are critical for enhancing battery performance. Studies indicate that GPEs formulated with fluorinated acrylates exhibit wider electrochemical windows and better mechanical properties compared to traditional electrolytes .
Case Study: Lithium-Ion Batteries
In a recent study, a fluorine-modified acrylate-based GPE was synthesized using fluorene diacrylate. The resulting electrolyte demonstrated high lithium-ion conductivity and stability under various conditions, showcasing its potential for next-generation battery technologies targeting higher energy densities .
Biological Applications
Cytotoxicity and Antimicrobial Studies
Research has also investigated the biological activity of fluorene diacrylate derivatives. Preliminary studies indicate potential antioxidant properties and cytotoxic effects against certain cancer cell lines, suggesting applications in biomedical fields . Further exploration into its antimicrobial activity could open avenues for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene involves its interaction with light. Upon exposure to light, the compound undergoes photochemical reactions that lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in specific biological effects .
Comparison with Similar Compounds
The compound belongs to a family of fluorene-based derivatives with variable functional groups and bridging units. Below is a detailed comparison with structurally analogous compounds:
Structural Comparison
Key Observations :
- The target compound and 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene share similar ethane-1,2-diyl oxy bridges but differ in terminal functional groups (acrylate vs. epoxide).
- Replacing acrylate with hydroxyl or amine groups (e.g., 9,9-Bis(4-hydroxyphenyl)fluorene and 4,4′-(9H-Fluorene-9,9-diyl)dianiline ) reduces molecular weight and alters reactivity .
Physical and Chemical Properties
- Reactivity :
- Thermal Stability :
- Acrylates and epoxides exhibit higher thermal stability (>200°C) due to rigid fluorene cores, whereas hydroxyl/amine derivatives degrade at lower temperatures (~150°C) .
Biological Activity
The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate is a synthetic organic molecule with potential applications in various fields, including materials science and biomedicine. Its unique structure allows for significant biological interactions and applications in photopolymerization processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C37H34O8
- Molecular Weight : 606.66 g/mol
- CAS Number : 143182-97-2
- Structure : The compound features a fluorene backbone with ether linkages and acrylate functional groups that enable photopolymerization.
The biological activity of this compound primarily revolves around its ability to undergo crosslinking when exposed to ultraviolet (UV) light or electron beam irradiation. This property is crucial for its use in coatings and adhesives where mechanical strength and chemical resistance are required.
Crosslinking Reaction
Upon exposure to UV light:
- Initiation : The acrylate groups absorb UV light, generating free radicals.
- Propagation : These radicals react with adjacent acrylate groups, forming crosslinked networks.
- Termination : The reaction stops when all available acrylate groups are consumed.
This mechanism results in a solid material with enhanced durability and resistance to solvents.
Biological Activity
Research indicates that the compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds containing fluorene derivatives possess antimicrobial properties. The presence of the fluorene moiety enhances the interaction with microbial membranes, leading to increased permeability and cell death.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in cancer cells through:
- Reactive Oxygen Species (ROS) Generation : The photochemical reactions can lead to oxidative stress within cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.
Case Studies
- Photopolymerization in Biomedical Applications :
- Anticancer Activity :
-
Tissue Engineering Applications :
- In tissue engineering, this compound has been incorporated into scaffolds due to its biocompatibility and ability to support cell adhesion and proliferation. A study published in Biomaterials Science reported enhanced cell growth on scaffolds made from this diacrylate compared to traditional materials .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C37H34O8 |
| Molecular Weight | 606.66 g/mol |
| CAS Number | 143182-97-2 |
| Antimicrobial Activity | Positive |
| Cytotoxicity (MCF-7 Cells) | IC50 = 50 µM |
| Photopolymerization | Yes |
Q & A
Q. Optimization Parameters :
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (Step 1) | Higher temps reduce side reactions |
| Solvent | Toluene/DMF (Step 2) | Polar aprotic solvents enhance reactivity |
| Catalyst Load | 5–10 mol% BFIL (Step 1) | Excess reduces selectivity |
Critical Note : Proprietary protocols often omit exact reaction times, necessitating iterative DOE (Design of Experiments) for reproducibility .
How do structural modifications (e.g., substituent effects) influence the polymerization kinetics and thermal stability of the resulting polymer?
Advanced Research Question
The fluorene-phenylene backbone provides rigidity, while ethoxy spacers enhance flexibility. Key findings:
- Polymerization Kinetics : Radical-initiated polymerization (e.g., AIBN at 70°C) shows a 2nd-order rate constant (k) of 1.2 × 10⁻⁴ L/mol·s, with gelation occurring at ~60% conversion .
- Thermal Stability : TGA reveals a decomposition onset at 320°C (N₂ atmosphere), attributed to crosslinked networks. Substituting ethoxy with bulkier groups (e.g., propoxy) increases Tg by 15°C but reduces k by 30% .
Q. Methodology :
- Use DSC for Tg analysis, FTIR for tracking acrylate C=C bond consumption.
- Compare with analogs (e.g., 161182-73-6) to isolate substituent effects .
What spectroscopic and computational techniques are most effective for characterizing the compound’s electronic structure and purity?
Basic Research Question
- 1H/13C NMR : Confirm acrylate proton signals at δ 5.8–6.4 ppm (vinyl) and fluorene aromatic protons at δ 7.1–7.8 ppm .
- HRMS : Validate molecular weight (606.66 g/mol; [M+H]+ = 607.235) .
- DFT Calculations : HOMO-LUMO gaps (~3.1 eV) correlate with fluorescence properties in OLED applications .
Advanced Tip : Use MALDI-TOF to detect oligomeric impurities from incomplete acrylation .
How does the compound perform as a crosslinker in 3D-printed biomaterials, and what biocompatibility challenges exist?
Advanced Research Question
In digital light processing (DLP), the compound forms mechanically stable hydrogels (compressive strength: 12 MPa) but requires post-curing to reduce residual monomers (<0.5% by HPLC).
- Biocompatibility : In vitro cytotoxicity assays (ISO 10993-5) show >90% cell viability at 100 µg/mL, but unreacted acrylates may induce inflammation .
- Solution : Optimize photoinitiator concentration (e.g., 0.5% LAP) and UV exposure time (10–15 s/layer) .
What contradictions exist in reported data on the compound’s fluorescence efficiency, and how can they be resolved?
Advanced Research Question
Discrepancies in quantum yield (Φ) values (e.g., Φ = 0.45 vs. 0.32) arise from:
- Solvent Polarity : Φ decreases in polar solvents due to charge-transfer quenching .
- Aggregation : Concentration-dependent aggregation in THF reduces Φ by 20% at 10 mM .
Resolution : Standardize measurements using degassed anhydrous solvents and λ_ex = 365 nm.
What catalytic systems are most effective for its synthesis, and how do they compare to traditional acids?
Basic Research Question
BFILs outperform HCl or H₂SO₄ in BHPF synthesis:
| Catalyst | Conversion (%) | Selectivity (%) | Recyclability |
|---|---|---|---|
| BFIL-6c | 100 | 95.2 | 5 cycles |
| H₂SO₄ | 98 | 85.3 | Not reusable |
Mechanism : –SO₃H activates carbonyl groups, while –SH suppresses side reactions via thiol-ene coupling .
How does the compound’s molecular weight distribution affect its performance in organic electronics?
Advanced Research Question
GPC analysis reveals Mn = 15 kDa (PDI = 1.8) for typical polymers. Narrower distributions (PDI < 1.5) improve charge mobility (μ = 0.12 cm²/V·s) in OFETs but reduce film flexibility .
Recommendation : Use RAFT polymerization for controlled Mn and PDI tuning.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
